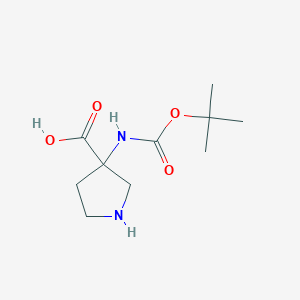

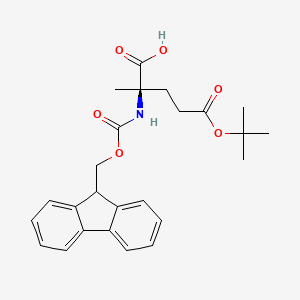

Ácido 3-((terc-butoxicarbonil)amino)pirrolidina-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

El grupo terc-butoxicarbonil (Boc) se utiliza ampliamente en la síntesis de péptidos para proteger el grupo amino durante el acoplamiento de aminoácidos. Esto permite la formación selectiva de enlaces peptídicos sin reacciones secundarias no deseadas. El grupo Boc se puede eliminar en condiciones ácidas suaves, lo que lo convierte en un grupo protector versátil para aminoácidos como el ÁCIDO 3-(BOC-AMINO)-3-PIRROLIDINECARBOXÍLICO en la síntesis de péptidos .

Modificación de Proteínas

Los derivados de aminoácidos protegidos, como los que tienen un grupo Boc, son útiles en la modificación de proteínas. Se pueden utilizar para introducir grupos funcionales específicos en proteínas, lo que puede alterar sus propiedades o función con fines de investigación .

Investigación Farmacéutica

Los aminoácidos protegidos con Boc se utilizan en el desarrollo de productos farmacéuticos. Por ejemplo, se pueden utilizar en la síntesis de inhibidores enzimáticos u otras moléculas bioactivas. El grupo Boc asegura que la funcionalidad del aminoácido se conserve hasta las etapas finales de la síntesis .

Análisis Bioquímico

Biochemical Properties

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is a protective group that prevents unwanted reactions during synthesis. Enzymes such as proteases can remove the Boc group, allowing the pyrrolidine-3-carboxylic acid to participate in further reactions .

Cellular Effects

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid influences various cellular processes. It can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may modulate the activity of kinases or phosphatases, which are critical regulators of cell function .

Molecular Mechanism

At the molecular level, 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. The Boc group can be selectively removed by specific enzymes, revealing the active pyrrolidine-3-carboxylic acid. This active form can then interact with target proteins or enzymes, either inhibiting or activating their function. These interactions can lead to changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid can change over time. The compound is generally stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity .

Dosage Effects in Animal Models

The effects of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At high doses, it can lead to adverse effects such as cellular toxicity or organ damage. These threshold effects are important for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as proteases and peptidases, which facilitate its conversion into active metabolites. These metabolites can then participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and biochemical research .

Transport and Distribution

Within cells and tissues, 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .

Subcellular Localization

The subcellular localization of 3-((tert-Butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may be directed to the mitochondria or the endoplasmic reticulum, where it can modulate enzyme activity and cellular metabolism .

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-10(7(13)14)4-5-11-6-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLURLWWCZBOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624564 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869786-49-2 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)